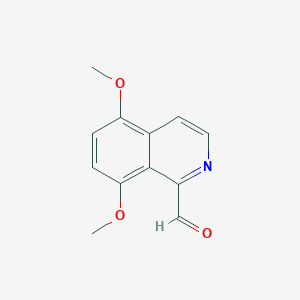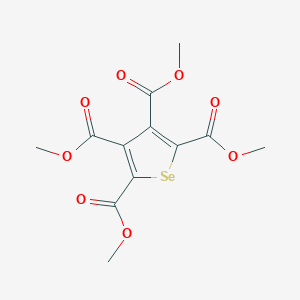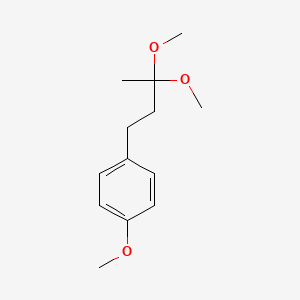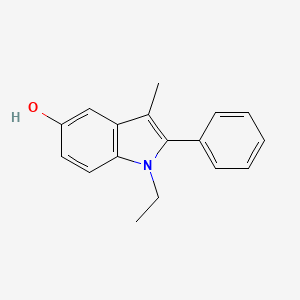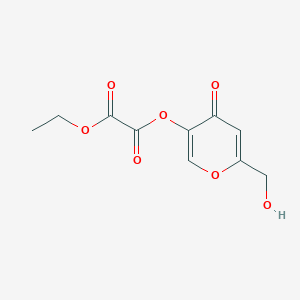![molecular formula C15H24F6O B14294324 Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 113557-85-0](/img/structure/B14294324.png)
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a specialized organic compound characterized by its unique structure and properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the catalytic trimerization of butadiene to cyclododecatriene, followed by hydrogenation . This process requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The final product is then purified to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecanone, while reduction could produce cyclododecane derivatives with varying degrees of hydrogenation.
Scientific Research Applications
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various polymers and specialty chemicals.
Biology: The compound is utilized in the study of biological membranes and as a model compound in lipid research.
Industry: The compound is employed in the production of lubricants, adhesives, and coatings.
Mechanism of Action
The mechanism by which Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and membrane dynamics. The compound’s unique structure allows it to interact with hydrophobic regions of proteins and lipids, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: A related compound with similar structural features but lacking the trifluoroethoxy group.
Cyclododecatriene: An intermediate in the synthesis of Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-.
Laurolactam: Another related compound used in the production of Nylon 12.
Uniqueness
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- stands out due to its trifluoroethoxy group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
113557-85-0 |
|---|---|
Molecular Formula |
C15H24F6O |
Molecular Weight |
334.34 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yloxycyclododecane |
InChI |
InChI=1S/C15H24F6O/c16-14(17,18)13(15(19,20)21)22-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2 |
InChI Key |
CQTPKRIRFNXIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



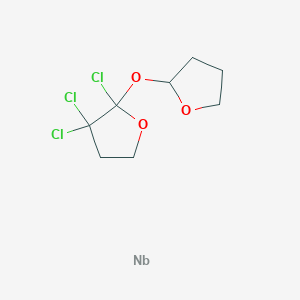
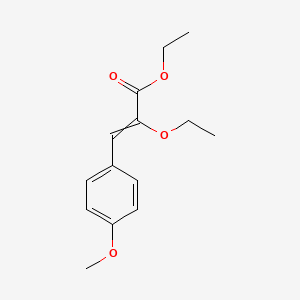

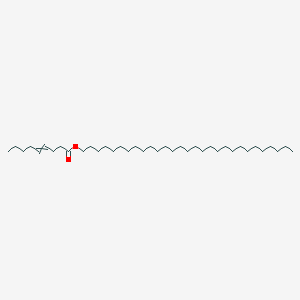
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
